Carbamide peroxide breaks down into hydrogen peroxide (H₂O₂) in the presence of water and warmth []. Hydrogen peroxide is the active ingredient responsible for the bleaching effect. It breaks down colored organic molecules within the tooth structure, resulting in a lightening of tooth color [].
Studies have explored the impact of carbamide peroxide concentration and treatment time on tooth whitening efficacy. Research suggests that both factors influence the outcome []. However, higher concentrations (over 10%) may not necessarily lead to faster or more significant whitening compared to lower concentrations (around 10%) used for longer durations [, ].
Carbamide peroxide is used in both in-office and at-home tooth bleaching procedures. In-office treatments typically use higher concentrations (up to 37%) delivered under dental supervision for shorter durations []. At-home bleaching employs lower concentrations (around 10%) applied over a longer period (weeks) using custom trays [].
While in-office treatments may provide faster results, research suggests that at-home bleaching with carbamide peroxide can be equally effective with potentially lower tooth sensitivity [, ].
Carbamide peroxide is generally considered safe for tooth whitening when used as directed []. However, some potential side effects have been reported, including tooth sensitivity, gum irritation, and temporary enamel erosion [, ].
Carbamide peroxide is a chemical compound composed of hydrogen peroxide and urea, with the chemical formula . It appears as a white crystalline solid and is water-soluble. This compound is primarily recognized for its use in dental applications, particularly in teeth whitening products. Upon exposure to moisture, carbamide peroxide decomposes, releasing hydrogen peroxide and free radicals, which are responsible for its bleaching properties .
The mechanism of action of carbamide peroxide depends on the specific application. Here are two primary examples:
The mechanism of action might differ based on the specific research context.
The primary reaction involving carbamide peroxide occurs when it comes into contact with water, leading to its decomposition into hydrogen peroxide and urea:
This reaction facilitates the release of oxygen, which acts as an oxidizing agent. The free radicals generated during this process are effective in breaking down chromogenic compounds that cause discoloration in teeth . The oxidizing nature of hydrogen peroxide allows it to penetrate the enamel and dentin layers of teeth, altering the chemical structure of stains and effectively whitening the teeth .
Carbamide peroxide can be synthesized through various methods, primarily involving the reaction between urea and hydrogen peroxide. One common synthesis pathway includes:
Alternative methods may involve using different solvents or catalysts to optimize yield and purity .
Carbamide peroxide has several notable applications:
Studies have shown that carbamide peroxide interacts with various dental materials. For instance, it can alter the structural integrity of enamel by causing demineralization, which may increase susceptibility to erosion and fracture . Additionally, when used alongside other dental treatments or materials, it may affect their mechanical properties. Research indicates that while carbamide peroxide is effective as a bleaching agent, caution should be exercised regarding its potential impact on dental health over extended use .
Carbamide peroxide shares similarities with several other compounds used for similar purposes. Below is a comparison highlighting its uniqueness:
Compound | Composition | Primary Use | Unique Features |
---|---|---|---|
Hydrogen Peroxide | H₂O₂ | Disinfectant, Bleaching | Stronger oxidizing agent; faster action |
Sodium Perborate | NaBO₃·H₂O + H₂O | Teeth Whitening | Releases hydrogen peroxide upon dissolution |
Calcium Peroxide | CaO₂ | Bleaching Agent | Releases oxygen slowly; less aggressive on enamel |
Urea | (NH₂)₂CO | Fertilizer, Chemical Synthesis | Not a bleaching agent; used for nitrogen supply |
Carbamide peroxide's unique aspect lies in its dual composition of urea and hydrogen peroxide, allowing for a controlled release of hydrogen peroxide over an extended period. This makes it particularly suitable for overnight teeth whitening applications where prolonged contact with enamel is beneficial .
Carbamide peroxide exists as a 1:1 stoichiometric adduct of hydrogen peroxide and urea, establishing a definitive molecular composition represented by the chemical formula CH₆N₂O₃ [1] [3] [4]. The structural arrangement demonstrates the formation of a hydrogen-bonded complex where hydrogen peroxide molecules are incorporated into the urea crystalline matrix through specific intermolecular interactions [2] [5]. Nuclear magnetic resonance spectroscopy studies have confirmed the 1:1 binding stoichiometry between hydrogen peroxide and urea components through Job's method of continuous variation analysis [4].
The molecular weight of carbamide peroxide is precisely determined as 94.07 grams per mole, which corresponds to the combined molecular masses of its constituent components [3] [6] [7]. Theoretical computational studies employing density functional theory have characterized six distinct cyclic structural configurations for urea-hydrogen peroxide complexes, with varying numbers of hydrogen bonds ranging from two to four per complex [5].
Carbamide peroxide manifests as a white crystalline solid that can present in multiple morphological forms depending on preparation conditions [3] [6] [7]. The compound typically appears as crystalline powder, colorless needles, or small platelets, with the specific morphology influenced by crystallization parameters and environmental conditions [2]. The substance maintains its characteristic white coloration and demonstrates complete absence of odor under standard ambient conditions [3] [6] [7].
The thermal behavior of carbamide peroxide exhibits well-defined characteristics with a melting point range of 75-85°C (167-185°F) [3] [7]. Differential scanning calorimetry analysis reveals a sharp endothermic event occurring at 88.50°C with an associated enthalpy change of -643.20 J/g [8]. The compound demonstrates thermal decomposition at temperatures between 90-93°C (194-199°F), indicating a relatively narrow temperature window between melting and decomposition [3] [7].
Thermogravimetric analysis has identified a four-step thermal decomposition process, with the first activation energy step calculated as 45.73 J·mol⁻¹·K⁻¹ [8]. The compound exhibits sensitivity to elevated temperatures and should not be heated above 60°C in pure form to prevent accelerated decomposition [2].
Carbamide peroxide demonstrates excellent water solubility characteristics, with solubility values of 500 g/L at 20°C and increased solubility of 730 g/L at 40°C [3]. The compound is readily water-soluble, and upon dissolution in various solvents, the 1:1 complex dissociates back into its constituent urea and hydrogen peroxide components [2]. Commercial samples exhibit variable solubility ranging from 0.05 g/mL to more than 0.6 g/mL, depending on preparation methods and purity levels [2].
Table 1: Physical and Chemical Properties of Carbamide Peroxide
Property | Value | Reference |
---|---|---|
Molecular Formula | CH₆N₂O₃ | [1] [3] [6] |
Molecular Weight | 94.07 g/mol | [3] [6] [7] |
Appearance | Crystalline powder/platelets | [3] [6] [7] |
Color | White | [3] [6] [7] |
Odor | Odorless | [3] [6] [7] |
Melting Point | 75-85°C (167-185°F) | [3] [7] |
Decomposition Temperature | 90-93°C (194-199°F) | [3] [7] |
Density | 1.39 g/cm³ | [3] [7] |
Bulk Density | 0.6-0.7 g/L | [3] [7] |
pH (aqueous solution) | 6.3 | [3] [7] |
Solubility in Water (20°C) | 500 g/L | [3] |
Solubility in Water (40°C) | 730 g/L | [3] |
Crystal System | Tetragonal | [1] |
The density of carbamide peroxide is established at 1.39 g/cm³, representing a relatively high density for an organic peroxide compound [3] [7]. The bulk density measurements indicate values between 0.6-0.7 g/L, reflecting the crystalline powder's packing characteristics [3] [7]. These density measurements are consistent with the compound's crystalline nature and provide important parameters for industrial handling and processing applications.
The stability and structural integrity of carbamide peroxide are fundamentally dependent on extensive hydrogen bonding networks [9] [10] [5]. Hydrogen peroxide molecules within the complex consistently form two hydrogen bonds as proton donors, with these bonds demonstrating higher energy compared to analogous hydrogen bonds in isostructural crystalline hydrates [10]. This enhanced bonding strength results from the greater acidity of hydrogen peroxide relative to water and the conformational mobility inherent to the hydrogen peroxide molecule [10].
The hydrogen peroxide component can form up to four hydrogen bonds as a proton acceptor, creating infinite hydrogen-bonded one-dimensional chain clusters [10]. These chains consist of hydrogen peroxide molecules, combined hydrogen peroxide and water molecules, and hydrogen peroxide with halogen anions [10]. The dihedral angle H-O-O-H varies significantly from 20° to 180° in crystalline peroxosolvates, demonstrating the conformational flexibility of the hydrogen peroxide moiety [10].
Nuclear magnetic resonance studies have demonstrated that hydrogen peroxide interacts strongly with both urea and other molecular components through hydrogen bonding interactions [4]. The ¹H nuclei of urea exhibit upfield chemical shift changes upon increasing hydrogen peroxide concentrations, indicating direct hydrogen bonding interactions between the two molecular components [4].
The crystalline structure of carbamide peroxide has been extensively characterized through neutron diffraction studies, which provide superior visualization of hydrogen atom positions compared to conventional X-ray diffraction methods [5] [11]. The solid-state structure reveals a tetragonal crystal system with specific hydrogen bonding arrangements that stabilize the 1:1 adduct formation [1].
Computational studies employing density functional theory with periodic boundary conditions have identified the total energy of six hydrogen bonds formed by one hydrogen peroxide molecule in stable peroxosolvate systems as approximately 140-170 kJ mol⁻¹ [10]. This substantial hydrogen bonding energy represents the maximum possible stabilization and determines the relative stability of perhydrate crystals [10].
The crystalline arrangement demonstrates that hydrogen peroxide cocrystallizes with urea in a manner analogous to water of crystallization, maintaining the 1:1 stoichiometry throughout the crystal lattice [2]. The three-dimensional structure exhibits specific geometric parameters for hydrogen bonds, with distinct bond lengths and angles that contribute to overall crystal stability [5].
Fourier Transform Infrared spectroscopy provides comprehensive vibrational analysis of carbamide peroxide, revealing characteristic absorption bands that correspond to specific molecular vibrations within the compound [12] [13]. The FTIR spectrum exhibits distinct peaks in the 1800-1200 cm⁻¹ and 1200-770 cm⁻¹ spectral regions, corresponding to protein matrix components and mineralized tissue interactions [12].
Key infrared absorption bands include orthophosphate stretching vibrations at 1015-1080 cm⁻¹, disordered phosphate stretching at 954 cm⁻¹, and ordered phosphate stretching at 872 cm⁻¹ [12]. Additional characteristic bands appear at 1259-1263 cm⁻¹ for amide III C-N valence vibrations and N-H group deformations, 1540-1600 cm⁻¹ for amide II band N-H deformation and C-N valence vibrations, and 1400-1460 cm⁻¹ for carbonate group vibrations [12].
The amide I band appears at 1630-1660 cm⁻¹, while acids and esters formed in the organic matrix exhibit characteristic absorption at 1738-1742 cm⁻¹ [12]. These spectroscopic fingerprints provide definitive identification and characterization of the carbamide peroxide molecular structure.
X-ray diffraction analysis reveals the crystalline characteristics of carbamide peroxide through specific diffraction patterns that identify the internal solid structure [14] [8]. The diffraction pattern exhibits identical crystalline peaks at 2θ diffraction angles of 14°, 23°, 28°, and 32°, confirming the crystalline nature of the compound [14]. Additional sharp peaks have been identified at 2θ values of 15.2°, 25.1°, and 26° [8].
The X-ray diffraction data demonstrates that carbamide peroxide maintains its crystalline structure even when dispersed in various carrier systems, as evidenced by the persistence of characteristic peaks at 23° and 32° in solid dispersion formulations [14]. This crystalline stability indicates limited miscibility and molecular interaction between the hydrophilic carbamide peroxide and lipophilic carrier materials [14].
Table 2: X-ray Diffraction Data for Carbamide Peroxide
2θ (degrees) | Relative Intensity | Reference |
---|---|---|
14° | Strong | [14] |
15.2° | Sharp peak | [8] |
23° | Identical crystalline peak | [14] |
25.1° | Sharp peak | [8] |
26° | Sharp peak | [8] |
28° | Identical crystalline peak | [14] |
32° | Identical crystalline peak | [14] |
Nuclear magnetic resonance spectroscopy has provided crucial insights into the molecular interactions and binding characteristics of carbamide peroxide [15] [16] [4]. ¹H NMR investigations focusing on urea nuclei demonstrate characteristic upfield shifts upon increasing hydrogen peroxide concentrations, confirming hydrogen bonding interactions between the molecular components [4].
³¹P NMR spectroscopy has been employed to investigate interactions with phosphate-containing compounds, revealing characteristic signals including a triplet at -19.4 ppm representing the central phosphorus atom and a doublet at -5.1 ppm representing terminal phosphorus atoms [4]. These studies have established interaction stoichiometries and binding constants for various molecular associations involving carbamide peroxide.
High-resolution ¹H NMR analysis has demonstrated the capability to detect and monitor oxidative consumption processes involving carbamide peroxide systems [16]. The technique permits simultaneous analysis of multiple molecular components and provides valuable information regarding the fate of oxidative species in complex systems [16].
Table 3: Spectroscopic Characterization Data for Carbamide Peroxide
Spectroscopic Method | Wavenumber/Chemical Shift | Assignment/Description | Reference |
---|---|---|---|
FTIR - Orthophosphate stretching | 1015-1080 cm⁻¹ | Orthophosphate stretching vibrations | [12] |
FTIR - Disordered phosphate | 954 cm⁻¹ | Disordered phosphate stretching | [12] |
FTIR - Ordered phosphate | 872 cm⁻¹ | Ordered phosphate stretching | [12] |
FTIR - Amide III (C-N valence) | 1259-1263 cm⁻¹ | C-N valence and N-H deformation | [12] |
FTIR - Amide II (N-H deformation) | 1540-1600 cm⁻¹ | N-H deformation and C-N valence | [12] |
FTIR - Carbonate bands | 1400-1460 cm⁻¹ | Carbonate group vibrations | [12] |
FTIR - Amide I band | 1630-1660 cm⁻¹ | Amide I band characteristic | [12] |
FTIR - Acids/esters in organic matrix | 1738-1742 cm⁻¹ | Organic matrix acids/esters | [12] |
¹H NMR - Urea protons | Upfield shift upon H₂O₂ addition | Hydrogen bonding with H₂O₂ | [4] |
³¹P NMR - Interaction studies | Triplet at -19.4 ppm, doublet at -5.1 ppm | Interaction with hydrogen peroxide | [4] |
Oxidizer;Corrosive